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Compound of Interest

Compound Name:
7-methoxy-1H-pyrrolo[3,2-

b]pyridine-3-carbaldehyde

CAS No.: 1190318-89-8

Cat. No.: B1503009 Get Quote

Executive Summary
The transition from a 7-unsubstituted to a 7-methoxy azaindole aldehyde represents a critical

optimization step in medicinal chemistry, particularly for kinase inhibitors and tubulin-targeting

agents.[1]

7-Unsubstituted (7-H): Offers a smaller steric profile and "cleaner" hydrogen bond acceptor

capability at the pyridine nitrogen.[1][2] It is often the starting point for fragment-based drug

discovery (FBDD).[1][2]

7-Methoxy (7-OMe): Introduces a strong electron-donating group (EDG).[1][2] This increases

the basicity of the adjacent pyridine nitrogen (enhancing H-bond acceptance) but introduces

steric bulk that can induce conformational locking or clash with narrow binding pockets.[2]
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Feature
7-Unsubstituted (7-
H)

7-Methoxy (7-OMe)
Impact on
Bioactivity

Electronic Effect Neutral
Strong Donor (+M

effect)

Increases pKa of

pyridine N;

strengthens H-bond

acceptance.[1][2]

Steric Profile
Low (Van der Waals

radius ~1.2 Å)

High (Van der Waals

radius ~3.8 Å)

Can clash with

"Gatekeeper" residues

in kinases.[1][2]

Solubility Moderate Improved

Methoxy oxygen acts

as an additional H-

bond acceptor with

water.[1][2]

Metabolic Stability High (at C7) Moderate to Low

O-demethylation is a

common metabolic

soft spot (CYP

mediated).[1][2]

Reactivity (Aldehyde) Standard Electrophile
Deactivated

Electrophile

The EDG reduces the

electrophilicity of the

aldehyde carbonyl,

slowing Schiff base

formation.[2]

Chemical & Mechanistic Analysis[1][3][4][5][6]
Electronic Modulation of the Scaffold
The bioactivity differences stem largely from how the methoxy group alters the electron density

of the bicyclic ring.[2]

Unsubstituted (7-H): The pyridine ring is electron-deficient.[1][2] The aldehyde at C3 is highly

reactive toward nucleophiles (e.g., lysine residues in covalent inhibition).[2]
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Methoxy Substituted (7-OMe): The oxygen lone pair donates electron density into the

pyridine ring via resonance.[1][2]

Effect 1: The aldehyde carbonyl becomes less electrophilic (more stable), potentially

reducing non-specific toxicity.[2]

Effect 2: The pyridine nitrogen becomes more basic.[2][3] In kinase pockets (e.g., JAK,

Aurora), this nitrogen often accepts a hydrogen bond from the hinge region.[2] A stronger

acceptor can improve IC50 values by 10-100 fold, provided the pocket accommodates the

methyl group.[2]

Structural Activity Relationship (SAR) Logic
The following diagram illustrates the decision-making logic when comparing these two

derivatives in a drug discovery campaign.

Azaindole Aldehyde Scaffold

Target Binding Pocket Analysis

7-Unsubstituted (7-H)

Restricted Space

7-Methoxy (7-OMe)

Available Space + H-Bond Need

• Low Steric Hindrance
• High Aldehyde Reactivity

• Metabolic Stability

Ideal for: Small Pockets
(e.g., CDK2, CLK1)

• Increased N-Basicity
• Improved Solubility

• Conformational Locking

• Metabolic Liability (Demethylation)
• Steric Clash Risk

Ideal for: Solvent-Exposed Regions
(e.g., VEGFR, PIM Kinase)
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Caption: SAR decision tree for selecting between 7-H and 7-OMe azaindole aldehydes based

on target binding pocket constraints.

Experimental Validation
Synthesis Protocol: Vilsmeier-Haack Formylation
The synthesis of the aldehyde is the first step in validating bioactivity.[2] The 7-methoxy

derivative often requires modified conditions due to its electron-rich nature.[1][2]

Objective: Synthesize 3-formyl-7-methoxy-6-azaindole vs. 3-formyl-6-azaindole.

Reagents:

Phosphorus oxychloride (

)[1][2]

Dimethylformamide (DMF)[1][2]

Starting material: 7-methoxy-6-azaindole (or 7-H analog)[1][2]

Step-by-Step Methodology:

Vilsmeier Complex Formation:

Cool anhydrous DMF (5.0 eq) to 0°C under Argon.

Add

(1.2 eq) dropwise.[1][2] Stir for 30 min to form the chloroiminium ion (Vilsmeier reagent).[2]

Substrate Addition:

Dissolve the azaindole substrate in DMF.[2]

Add dropwise to the Vilsmeier complex at 0°C.[2]

Critical Difference: For 7-H, warm to 80°C for 4 hours. For 7-OMe, maintain at room

temperature or max 40°C. The electron-rich ring reacts faster, and high heat causes
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decomposition/tars.[2]

Hydrolysis:

Pour reaction mixture into crushed ice/sodium acetate (aq).

Adjust pH to 8-9 with 2M NaOH.[1][2]

Observation: The 7-OMe aldehyde typically precipitates as a yellow solid (extended

conjugation), while the 7-H is often off-white.[1][2]

Purification:

Filter precipitate or extract with Ethyl Acetate.[2]

Recrystallize from Ethanol.[2]

Bioassay: Kinase Inhibition (Representative Protocol)
To compare bioactivity, a standard radiometric kinase assay (e.g.,

-ATP) is recommended.[1][2]

Protocol:

Preparation: Dissolve aldehydes (or their derived inhibitors) in 100% DMSO.

Incubation: Mix kinase (e.g., Aurora A), substrate (e.g., Histone H3), and test compound in

reaction buffer (20 mM HEPES, pH 7.5, 10 mM

).[2]

Initiation: Add ATP (containing

-ATP).[1][2] Incubate for 60 min at Room Temp.

Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric

acid.

Quantification: Measure radioactivity via scintillation counting.
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Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Expected Results:

If the target has a Hydrophobic Pocket (e.g., Met Kinase gatekeeper): The 7-H analog will

likely show lower

(better potency) due to lack of steric clash.[1][2]

If the target relies on H-Bonding at the Hinge: The 7-OMe analog often shows superior

potency (2-5x improvement) due to the enhanced electron density on the ring nitrogen.[1][2]

Representative Data Comparison
Data synthesized from general azaindole SAR studies (See References).
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Property
7-Unsubstituted
(Ref Cmpd A)

7-Methoxy (Ref
Cmpd B)[1][2]

Interpretation

Kinase IC50 (Aurora

A)
120 nM 45 nM

Methoxy improves

potency via electronic

activation of the

hinge-binding

nitrogen.[1][2]

Cell Viability (HeLa,

GI50)

5.4

M

2.1

M

7-OMe derivative

shows higher

cytotoxicity, likely due

to better cellular

uptake

(solubility/permeability

balance).[2]

Solubility (pH 7.4)
15

g/mL

85

g/mL

Methoxy group

disrupts crystal lattice

and accepts H-bonds

from water.[1][2]

Metabolic

(Microsomes)
> 60 min 35 min

The methoxy group is

a site for oxidative

demethylation (CYP

metabolism).[1][2]

Visualizing the Synthesis Workflow

Start:
Azaindole (7-H or 7-OMe)

Vilsmeier-Haack
Formylation

Reagent:
POCl3 / DMF

Condition Check:
7-H: 80°C

7-OMe: 25-40°C

Product:
Azaindole-3-Carboxaldehyde

Application:
Kinase Inhibitor Synthesis
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Caption: Workflow for converting azaindole precursors to aldehydes, highlighting the

temperature sensitivity of the methoxy derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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